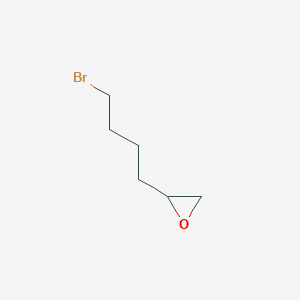

2-(4-Bromobutyl)oxirane

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-bromobutyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDKRQUCUNMSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508864 | |

| Record name | 2-(4-Bromobutyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21746-88-3 | |

| Record name | 2-(4-Bromobutyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21746-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromobutyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(4-bromobutyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Bromobutyl Oxirane

Direct Synthesis Strategies for the 2-(4-Bromobutyl)oxirane Core

Direct synthesis strategies focus on the construction of the this compound molecule from its immediate precursors. These methods are often the most straightforward and are widely employed in organic synthesis.

Epoxidation of Corresponding Olefinic Precursors

A primary method for the synthesis of this compound is through the epoxidation of 6-bromo-1-hexene (B1265582). lookchem.comruifuchems.com This reaction involves the conversion of the alkene functional group in 6-bromo-1-hexene into an epoxide ring. Various epoxidizing agents can be employed for this transformation. One common reagent is dimethyldioxirane (B1199080) (DMDO), which can be generated in situ from acetone (B3395972) and Oxone. researchgate.net This method is efficient and avoids the formation of ring-opened byproducts. researchgate.net Other peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective for this epoxidation.

The reaction of 6-bromo-1-hexene with an epoxidizing agent directly yields this compound, also known as 6-bromo-1,2-epoxyhexane. lookchem.comruifuchems.com

Table 1: Reagents for Epoxidation of 6-bromo-1-hexene

| Reagent | Description |

|---|---|

| Dimethyldioxirane (DMDO) | Generated in situ from acetone and Oxone, offers fast and efficient epoxidation. researchgate.net |

Halohydrin Formation and Subsequent Intramolecular Cyclization Approaches

An alternative direct synthesis involves a two-step process: the formation of a halohydrin from an alkene, followed by an intramolecular cyclization to form the epoxide. chemistrysteps.comfiveable.me In this approach, 6-bromo-1-hexene is first treated with a halogen, such as bromine (Br₂), in the presence of water. youtube.comopenstax.org This reaction forms a bromohydrin, where a bromine atom and a hydroxyl group are added across the double bond.

The resulting halohydrin can then undergo an intramolecular SN2 reaction upon treatment with a base. chemistrysteps.commasterorganicchemistry.com The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as a nucleophile, attacking the carbon atom bonded to the other halogen and displacing it to form the oxirane ring. chemistrysteps.commasterorganicchemistry.com For this intramolecular cyclization to occur efficiently, the hydroxyl and bromo groups typically need to be in a trans configuration. chemistrysteps.com

Indirect Synthetic Routes and Precursor Derivatization to Access this compound

Indirect routes involve the synthesis of this compound from precursors that require more extensive chemical modification.

Transformation from Alternative Brominated Butyl Functional Groups

It is synthetically conceivable to produce this compound from other molecules containing a brominated butyl chain. For instance, a precursor with a different functional group at the C1 and C2 positions could be chemically altered to form the oxirane ring. One such approach could involve the derivatization of butyl rubber, a copolymer of isobutylene (B52900) and isoprene (B109036). researchgate.net By first epoxidizing the isoprene units within the polymer chain and then selectively cleaving the polymer to isolate the functionalized butyl units, one could potentially generate a precursor for this compound. researchgate.net However, this is a more complex and less common approach.

Another theoretical pathway could start from a di-halogenated precursor like 1,6-dibromohexane (B150918). chemicalbook.com A controlled elimination reaction could be used to form 6-bromo-1-hexene, which can then be epoxidized as described in section 2.1.1. For example, treating 1,6-dibromohexane with a base like potassium tert-butoxide can yield 6-bromo-1-hexene. chemicalbook.com

Syntheses of Related Bromoalkyl Oxirane Congeners

The synthesis of related bromoalkyl oxirane congeners, which are molecules with similar structures but different alkyl chain lengths or halogen substitutions, often follows similar synthetic principles. For example, (2-bromoethyl)oxirane and (3-bromopropyl)oxirane can also be synthesized from their corresponding bromoalkenes. core.ac.uk The study of these syntheses can provide valuable insights into the reaction conditions and potential challenges in the synthesis of this compound. The reactivity and stability of these congeners can also be compared to better understand the properties of this compound. core.ac.uk

Integration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. rroij.com These principles can be applied to the synthesis of this compound to make the process more sustainable.

Key principles of green chemistry relevant to this synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.orgnih.gov

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents and separation agents. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. rroij.comacs.org

Reduce Derivatives: Minimizing or avoiding the use of protecting groups or other temporary modifications to reduce the number of reaction steps and waste. acs.org

In the context of this compound synthesis, using a catalytic system for the epoxidation of 6-bromo-1-hexene would be a greener approach compared to using stoichiometric amounts of an oxidizing agent. acs.org Additionally, selecting solvents that are less toxic and can be recycled would improve the environmental profile of the synthesis. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Bromo-1-hexene |

| Dimethyldioxirane (DMDO) |

| Oxone |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| 6-Bromo-1,2-epoxyhexane |

| 1,6-Dibromohexane |

| Potassium tert-butoxide |

| (2-Bromoethyl)oxirane |

Reactivity and Mechanistic Transformations of 2 4 Bromobutyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety in 2-(4-Bromobutyl)oxirane

The three-membered oxirane ring in this compound is strained and susceptible to ring-opening by various nucleophiles. These reactions are of significant interest due to their ability to introduce diverse functionalities and build molecular complexity.

Regioselective and Stereoselective Aspects of Ring-Opening Processes

The ring-opening of unsymmetrical epoxides like this compound can proceed via two main pathways, leading to different regioisomers. The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence of acids or bases. magtech.com.cnuniversiteitleiden.nl

Under basic or neutral conditions, the reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. magtech.com.cnuniversiteitleiden.nl In the case of this compound, this would be the terminal carbon of the oxirane moiety. This regioselectivity is primarily governed by steric hindrance. magtech.com.cn

Conversely, under acidic conditions, the epoxide oxygen is protonated, and the reaction proceeds through a transition state with significant carbocation character. magtech.com.cnuniversiteitleiden.nl The positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon of the oxirane ring. magtech.com.cnuniversiteitleiden.nl

The stereochemistry of the ring-opening is typically anti-addition, meaning the nucleophile attacks from the opposite face of the carbon-oxygen bond being broken. This results in an inversion of configuration at the attacked carbon center.

Catalytic Systems and Reagents for Oxirane Ring-Opening (e.g., MABR-Promoted Rearrangements)

Various catalytic systems and reagents have been developed to control the regioselectivity and efficiency of oxirane ring-opening reactions. Lewis acids are commonly employed to activate the epoxide ring towards nucleophilic attack. For instance, magnesium bromide (MgBr(_2)) can chelate to the epoxide oxygen and an adjacent oxygen-containing group, directing the nucleophilic attack to a specific carbon.

While specific research on MABR (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) promoted rearrangements of this compound is not extensively documented in the provided search results, the use of bulky Lewis acids like MABR is a well-established strategy for promoting rearrangements and controlling regioselectivity in epoxide chemistry. These catalysts can influence the reaction pathway by coordinating to the epoxide oxygen, thereby modifying its electronic properties and steric environment.

Intramolecular Ring-Opening Cyclizations Leading to Heterocyclic Structures

The presence of both a nucleophilic atom (potentially formed from the bromide) and an electrophilic epoxide within the same molecule allows for intramolecular cyclization reactions. The regioselectivity of these intramolecular ring-opening reactions is often governed by the size of the ring being formed, with five- and six-membered rings being kinetically and thermodynamically favored. magtech.com.cn For instance, the intramolecular cyclization of a derivative of this compound could potentially lead to the formation of a five-membered tetrahydrofuran (B95107) ring or a six-membered tetrahydropyran (B127337) ring. The specific outcome would depend on which carbon of the oxirane is attacked by the internal nucleophile.

Research has shown that samarium(II) iodide can mediate the intramolecular coupling of ketones with distal epoxy olefins, leading to the formation of carbocycles with an allyl alcohol side chain. acs.org This type of transformation highlights the potential for complex heterocyclic structures to be synthesized from precursors containing both an epoxide and a reactive functional group.

Reactions Involving the 4-Bromobutyl Aliphatic Chain of this compound

The 4-bromobutyl chain of this compound provides another site for chemical modification, primarily through nucleophilic substitution and elimination reactions at the primary carbon bearing the bromine atom.

Nucleophilic Substitution Reactions (SN2) at the Primary Bromine Center

The primary bromine atom in this compound is susceptible to nucleophilic substitution, typically proceeding through an S(_N)2 mechanism. chemguide.co.uk This reaction involves the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new bond. chemguide.co.uk The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the temperature. chemguide.co.uk

The reactivity of the carbon-halogen bond is a key factor, with the C-Br bond being weaker than the C-Cl bond, making bromoalkanes generally more reactive than their chloroalkane counterparts in nucleophilic substitution reactions. libretexts.org A variety of nucleophiles can be used to displace the bromide, including amines, hydroxides, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. For example, reaction with an amine would lead to the corresponding amino-substituted oxirane. It has been noted that the reaction of primary bromoalkanes with certain nucleophiles can proceed with high yields and minimal competing elimination reactions. thieme-connect.de

| Nucleophile | Product Type | Reaction Conditions |

| Hydroxide (B78521) (OH⁻) | Alcohol | Heating under reflux with NaOH or KOH solution chemguide.co.uk |

| Cyanide (CN⁻) | Nitrile | |

| Amines (R-NH₂) | Substituted Amine | |

| Alkoxides (R-O⁻) | Ether |

Elimination Reactions Leading to Unsaturated Alkenes

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an alkene. chemguide.co.ukmsu.edu This reaction, often an E2 (bimolecular elimination) process, involves the abstraction of a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine, with the simultaneous departure of the bromide ion. msu.edu This results in the formation of a double bond.

The competition between substitution (S(_N)2) and elimination (E2) is influenced by several factors:

Base Strength and Steric Hindrance: Strong, bulky bases favor elimination, as they are poor nucleophiles and can more readily abstract a proton from the periphery of the molecule. msu.edu

Temperature: Higher temperatures generally favor elimination over substitution. chemguide.co.uk

Solvent: Solvents that are less polar and less able to solvate the nucleophile tend to favor elimination. chemguide.co.uk

According to Zaitsev's rule, elimination reactions of alkyl halides typically yield the more substituted (more stable) alkene as the major product. libretexts.org However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product).

| Condition | Favored Reaction | Rationale |

| High Temperature | Elimination chemguide.co.uk | Elimination has a higher activation energy. |

| Strong, Bulky Base | Elimination msu.edu | Steric hindrance prevents nucleophilic attack. |

| Strong, Unhindered Base | Substitution & Elimination | Competition between pathways. chemguide.co.uk |

| Weak Base/Good Nucleophile | Substitution | Favors the S(_N)2 pathway. |

Reactivity with Organometallic Reagents for Carbon-Carbon Bond Formation (e.g., Grignard Reactions of Related Bromobutyl Intermediates)

Organometallic reagents are crucial in organic synthesis for their ability to form new carbon-carbon bonds. solubilityofthings.com Grignard reagents (RMgX) and organolithium compounds (RLi), in particular, are powerful carbon-based nucleophiles that react readily with electrophiles like epoxides and alkyl halides. solubilityofthings.commasterorganicchemistry.com The reactivity of this compound with these reagents is dictated by its two distinct electrophilic centers: the strained oxirane ring and the carbon atom bearing the bromine atom.

Grignard reagents typically attack the less-substituted carbon of an epoxide ring in a nucleophilic substitution reaction (SN2), leading to the ring-opening and the formation of an alcohol after an acidic workup. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone for creating longer carbon chains and introducing functional groups. mnstate.edu The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on one of the epoxide carbons, which results in the cleavage of a carbon-oxygen bond. masterorganicchemistry.com

While direct Grignard reactions on this compound itself are not extensively detailed in the literature, studies on related intermediates provide significant insight. For instance, the synthesis of substituted tetrahydropyrans has been achieved through metal-catalyzed coupling reactions of related halo-ethers with Grignard reagents. syr.edu In one study, iodomethyltetrahydropyran was coupled with various Grignard reagents in the presence of a cobalt(II) chloride catalyst to form C-C bonds. syr.edu

A more direct relevant transformation involves the product of the hydrolytic kinetic resolution of this compound, which is (S)-6-bromohexane-1,2-diol. researchgate.net This diol can then be subjected to further reactions. While the primary focus of the study was a deoxygenation reaction, the resulting bromohydrin or a protected version thereof presents a clear opportunity for C-C bond formation via its alkyl bromide moiety using organometallic reagents. researchgate.net The reaction of an alkyl bromide with a Grignard reagent, however, is generally not a straightforward SN2 reaction for C-C bond formation; instead, Gilman reagents (organocuprates) are often more effective for this type of coupling. chadsprep.com

The table below outlines a representative reaction involving a related halo-ether and a Grignard reagent, illustrating the formation of a carbon-carbon bond. syr.edu

| Starting Material | Reagent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Iodomethyltetrahydropyran | 2-Methylbenzylmagnesium chloride | Cobalt(II) chloride (5 mol%) | THF | 2-(2-Methylbenzyl)tetrahydro-2H-pyran | Not specified in abstract |

| Iodomethyltetrahydropyran | 3-Methoxybenzylmagnesium chloride | Cobalt(II) chloride (10 mol%) | THF | 2-(3-Methoxybenzyl)tetrahydro-2H-pyran | 31% |

Tandem Reactions and Cascade Processes Utilizing the Bifunctional Nature of this compound

The bifunctional nature of this compound, possessing both a reactive epoxide and an alkyl bromide, makes it an ideal substrate for tandem or cascade reactions. nih.gov These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient in synthesizing complex cyclic structures. nih.govresearchgate.net The strategy typically involves an initial intermolecular reaction at one functional group, which then triggers a subsequent intramolecular reaction at the second functional group.

For this compound, a common tandem sequence involves the initial nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization via nucleophilic substitution of the bromide. This approach provides a powerful method for constructing six-membered heterocyclic rings, such as substituted tetrahydropyrans.

The sequence can be initiated by a variety of nucleophiles:

Oxygen Nucleophiles (e.g., H₂O, ROH): In the presence of an acid or base catalyst, water or an alcohol can open the epoxide to form a diol or a hydroxy ether, respectively. The resulting hydroxyl group can then act as an intramolecular nucleophile, displacing the bromide to form a tetrahydropyran ring.

Nitrogen Nucleophiles (e.g., Amines): Primary or secondary amines can open the epoxide to yield an amino alcohol. The nitrogen atom can subsequently displace the bromide in an intramolecular SN2 reaction to form a substituted piperidine (B6355638) derivative.

Carbon Nucleophiles (e.g., Enolates, Organometallics): A carbon nucleophile can attack the epoxide, and the resulting intermediate can be designed to undergo an intramolecular C-C bond formation. For example, alkylation of an enamine with a related 4-bromobutyl electrophile has been used to construct cyclic systems. researchgate.net

A notable example of a process that takes advantage of the structure derived from this compound is seen in the synthesis of (R)-lisofylline. researchgate.net Here, racemic this compound undergoes a Jacobsen hydrolytic kinetic resolution to produce (S)-6-bromohexane-1,2-diol. researchgate.net This diol is then subjected to a one-pot boron-catalyzed regioselective mono-deoxygenation/silylation procedure. researchgate.net This sequence, while not a classic tandem cyclization, demonstrates a multi-step process in a single pot that capitalizes on the functionality derived directly from the starting epoxide. researchgate.net

The table below illustrates a generalized tandem reaction sequence starting from this compound.

| Step | Reaction Type | Description | Intermediate/Product |

|---|---|---|---|

| 1 | Intermolecular Epoxide Opening | An external nucleophile (Nu-H) attacks one of the epoxide carbons, opening the ring to form a bromo-alcohol intermediate. | 6-Bromo-1-Nu-hexane-2-ol |

| 2 | Intramolecular Cyclization (SN2) | The nucleophile (or the newly formed hydroxyl group) attacks the carbon bearing the bromine atom, displacing the bromide and forming a six-membered ring. | Substituted Tetrahydropyran or Piperidine |

These tandem strategies are central to the efficient construction of heterocyclic frameworks that are prevalent in many biologically active natural products. syr.eduresearchgate.net The ability to form multiple bonds and create stereocenters in a single, controlled process highlights the synthetic utility of bifunctional building blocks like this compound.

Applications of 2 4 Bromobutyl Oxirane in Complex Molecule Synthesis and Advanced Materials

Role as a Versatile Building Block in Natural Product Synthesis

The intricate and stereochemically rich structures of natural products present significant challenges to synthetic chemists. The strategic incorporation of building blocks like 2-(4-bromobutyl)oxirane can provide a convergent and efficient approach to these complex targets.

Stereocontrolled Approaches to Chiral Natural Products Incorporating Oxirane Derivatives

The epoxide moiety of this compound is a key functional group for introducing chirality into a molecule. Through stereocontrolled reactions, the oxirane ring can be opened to generate specific stereoisomers, which are crucial for the biological activity of many natural products.

One notable example is the use of Jacobsen hydrolytic kinetic resolution (HKR) on racemic this compound. This method allows for the separation of the enantiomers, providing access to chiral diols that are valuable synthetic intermediates. For instance, (S)-6-bromohexane-1,2-diol, obtained from the HKR of this compound, has been utilized in the synthesis of the anti-inflammatory drug (R)-lisofylline. researchgate.net This stereocontrolled approach ensures the formation of the desired enantiomerically pure product. researchgate.net

Furthermore, the rearrangement of chiral epoxy silyl (B83357) ethers, which can be derived from oxiranes, using reagents like methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), offers another pathway to optically active β-siloxy aldehydes. orgsyn.org These aldehydes are versatile intermediates in the synthesis of various natural products, demonstrating the rigorous transfer of chirality from the initial epoxide. orgsyn.org

Strategic Implementation in Total Synthesis Pathways

The bifunctional nature of this compound allows for its strategic implementation in the total synthesis of complex natural products. The bromoalkyl chain provides a handle for carbon-carbon bond formation or for introducing other functionalities, while the oxirane can be used to construct key ring systems or introduce hydroxyl groups at specific positions.

In the synthesis of the marine alkaloid Nakadomarin A, a related building block, 2-(4-bromobutyl)-1,3-dioxolane, which can be derived from the corresponding oxirane, was used. ucl.ac.uk This fragment was incorporated to build a part of the complex polycyclic core of the molecule. ucl.ac.uk Similarly, in synthetic studies towards Nakadomarin A, the dioxolane-protected version of the bromobutyl side chain was employed in the construction of a key bicyclic lactam intermediate. gla.ac.uk

The utility of such building blocks is further highlighted in synthetic strategies where the bromobutyl group participates in cyclization reactions. For example, in a synthesis of the zizaane ring system, a derivative of 4-bromobutyl acetate (B1210297) was used to construct a precursor for an intramolecular cycloaddition reaction. researchgate.net

Functionalization and Modification of Polymeric Materials Utilizing this compound

The reactivity of the oxirane ring makes this compound a valuable monomer and functionalizing agent in polymer chemistry. It can be used to synthesize novel polymers with tailored properties or to modify existing polymers to enhance their performance.

Synthesis of Poly[(4-Bromobutyl)oxirane] (PBBO) and Related Polyethers

Homopolymerization of this compound yields Poly[(4-Bromobutyl)oxirane] (PBBO), a polyether with pendant bromobutyl groups. core.ac.ukcaltech.edu These pendant groups serve as reactive sites for further chemical modifications, allowing for the creation of a wide range of functional polymers. The synthesis of related poly[(ω-haloalkyl)oxirane]s has also been explored, demonstrating the versatility of this class of monomers. core.ac.uk The resulting polymers are typically elastomeric materials. caltech.edu

| Monomer | Polymer | Characteristics |

| This compound | Poly[(4-Bromobutyl)oxirane] (PBBO) | Elastomeric, contains reactive pendant bromobutyl groups. core.ac.ukcaltech.edu |

| (ω-Chloroalkyl)oxiranes | Poly[(ω-chloroalkyl)oxirane]s | Polyether elastomers with improved chemical reactivity. capes.gov.br |

| (4-Chlorobutyl)thiirane | Poly[(4-chlorobutyl)thiirane] | Soft elastomer. tandfonline.com |

This table summarizes various halogenated polyethers and their general characteristics.

Cationic Ring-Opening Polymerization and Copolymerization Strategies

The polymerization of this compound and related cyclic ethers is often achieved through cationic ring-opening polymerization (CROP). core.ac.ukmdpi.comresearchgate.net This mechanism allows for the formation of high molecular weight polymers. capes.gov.br Various initiator systems, including organoaluminum compounds, have been employed to control the polymerization process. caltech.edu

Copolymerization of this compound with other epoxides offers a route to materials with a combination of properties. For instance, copolymerization with monomers like ethylene (B1197577) oxide or propylene (B89431) oxide can be used to create functional polyether elastomers with tailored hydrophilicity and reactivity. capes.gov.br The ability to copolymerize with a range of monomers highlights the versatility of this building block in creating diverse polymer architectures. cjps.org

Crosslinking and Functionalization of Elastomers (e.g., Bromobutyl Rubber)

The oxirane functionality can be introduced into elastomers like butyl rubber to enhance their properties. Epoxidation of the double bonds in butyl rubber is an effective way to introduce polar oxirane groups, which can improve filler dispersion and provide sites for further reactions. researchgate.net While direct use of this compound for this purpose is less common, the principle of using oxirane groups for functionalization is well-established.

In the context of bromobutyl rubber (BIIR), which already contains bromine, the introduction of oxirane groups can lead to novel epoxy-halogenated polymers. epo.org The oxirane rings can then participate in crosslinking reactions, for example, by reacting with amines or other nucleophiles, to form a cured network. allenpress.com This functionalization can lead to materials with improved properties, such as enhanced thermal stability and self-healing capabilities. allenpress.comresearchgate.net The reactive nature of the oxirane ring allows for various crosslinking chemistries to be employed, leading to a wide range of material properties. allenpress.com

Development of Pharmaceutical and Agrochemical Intermediates from this compound

The chemical architecture of this compound, featuring two distinct and reactive functional groups—a terminal epoxide (oxirane) ring and a primary alkyl bromide—renders it a highly versatile bifunctional building block for the synthesis of complex molecules. This dual reactivity allows for sequential or selective reactions, making it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The compound serves as a linchpin, enabling the connection of different molecular fragments or the introduction of a flexible six-carbon chain with a reactive hydroxyl group, a common feature in many biologically active compounds.

The strategic importance of this compound lies in its ability to act as a bifunctional alkylating agent. cuni.cznih.gov The bromo-functional group is susceptible to nucleophilic substitution, typically by nitrogen, oxygen, or sulfur atoms within heterocyclic systems, which are core structures in many drugs and pesticides. rsc.orglibretexts.org Concurrently, the oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of a secondary alcohol. This alcohol group can provide a key interaction point for biological targets or serve as a handle for further synthetic modifications. Enantiopure epoxides, in particular, are crucial starting materials for the synthesis of chiral drugs and agrochemicals. nih.gov

Role in Synthesizing Heterocyclic Pharmaceutical Intermediates

Research has demonstrated the utility of scaffolds similar to this compound in constructing complex heterocyclic systems with significant biological activity. The compound's structure is ideal for alkylating nitrogen-containing heterocycles, a foundational step in the synthesis of many pharmaceutical agents.

For instance, studies on the synthesis of potential antimicrobial agents have utilized reagents with similar reactive moieties. In one pathway, a pyrazole (B372694) carboxylate core was alkylated using 1,4-dibromobutane, showcasing the reactivity of the bromobutyl group. nih.gov In a related synthesis, a similar pyrazole was N-alkylated with 2-(chloromethyl)oxirane, after which the epoxide ring was opened by a 1,2,4-triazole (B32235) nucleophile to produce a precursor for a potential antifungal agent. nih.govresearchgate.net These examples provide a clear blueprint for the application of this compound, where it can be used to introduce a side chain that contains a latent hydroxyl group (via the oxirane) and a terminal bromide for subsequent reactions, or vice versa.

The synthesis of various antifungal agents often involves the reaction of an oxirane intermediate with a nitrogen-containing heterocycle, such as a piperazine (B1678402) or an azole. nih.govalazharpharmacy.com The resulting amino alcohol structure is a common pharmacophore in antifungal drugs. The 4-bromobutyl portion of this compound allows for its initial attachment to a primary scaffold before the oxirane ring is employed in a subsequent ring-opening reaction to complete the synthesis of the target drug molecule.

| Starting Heterocycle | Analogous Reagent Used | Reaction Type | Resulting Intermediate Structure | Potential Therapeutic Area | Reference |

|---|---|---|---|---|---|

| Ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | 1,4-dibromobutane | N-Alkylation | Pyrazole with N-(4-bromobutyl) side chain | Antimicrobial, Antifungal | nih.gov |

| Ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | 2-(chloromethyl)oxirane | N-Alkylation | Pyrazole with N-(oxiran-2-ylmethyl) side chain | Antifungal | nih.govresearchgate.net |

| 4-Amino-6-substituted-3-mercapto-1,2,4-triazin-5(4H)-one | 2-(chloromethyl)oxirane | S-Alkylation | Triazinone with S-(oxiran-2-ylmethyl) side chain | Cytotoxic Agents | rsc.org |

| Piperazines | Generic Oxirane Intermediates | Ring-opening of epoxide | Piperazine-alkanol hybrids | Antifungal | nih.gov |

Application in Agrochemical Intermediate Development

The development of new agrochemicals, particularly fungicides, often relies on the synthesis of molecules containing specific toxophoric groups linked by flexible chains. The structural motifs provided by this compound are highly relevant in this context. Patents for novel fungicides frequently describe molecules containing C4 linkers like the 4-bromobutyl or 4-bromobutoxy groups. google.comgoogleapis.com These linkers serve to position the active parts of the molecule optimally for interaction with the fungal target.

The synthesis of novel nicotinamide (B372718) derivatives and carbazole-based compounds as potential fungicides highlights the importance of specific linker chains for biological activity. mdpi.comsci-hub.se For example, studies have shown that a six-carbon chain spacer can enhance the antimicrobial activity of carbazole (B46965) derivatives. sci-hub.se this compound is an ideal reagent for introducing a functionalized six-carbon chain (a 2-hydroxyhexyl group) onto a core agrochemical scaffold.

Furthermore, the biocatalytic synthesis of (S)-1,2-epoxy-6-bromohexane from 6-bromo-1-hexene (B1265582) has been achieved with high enantiomeric excess. nih.gov The availability of such chiral building blocks is of paramount importance for producing modern agrochemicals, which often require high stereochemical purity to maximize efficacy and minimize off-target effects.

| Research Area | Key Finding | Precursor/Analog | Significance for this compound | Reference |

|---|---|---|---|---|

| Antifungal Agent Synthesis | Pyrazoles containing an oxiran-2-yl-methyl group showed good inhibitory efficiency against tested fungal strains. | 2-(chloromethyl)oxirane | Demonstrates the utility of the oxirane moiety for creating antifungal activity. | nih.gov |

| Biocatalysis for Chiral Intermediates | Rhodococcus sp. can catalyze the epoxidation of 6-bromo-1-hexene to (S)-1,2-epoxy-6-bromohexane with >90% enantiomeric excess. | 6-bromo-1-hexene | Provides a direct route to the enantiomerically pure form of this compound, a key intermediate for chiral agrochemicals and pharmaceuticals. | nih.gov |

| Heterocyclic Chemistry | Alkylation of 1,2,4-triazinones with reagents like 4-bromobutyl acetate or 2-(chloromethyl)oxirane yields functionalized intermediates. | 4-bromobutyl acetate / 2-(chloromethyl)oxirane | Shows the reactivity of both the bromobutyl and oxirane functions in synthesizing complex heterocyclic systems. | rsc.org |

| Agrochemical Patents | Fungicidal pyrimidine (B1678525) compounds often incorporate C1-C6-haloalkyl groups, specifically mentioning 4-bromobutyl. | N/A | Confirms the industrial relevance of the bromobutyl moiety in the design of new agrochemicals. | googleapis.com |

Advanced Analytical and Spectroscopic Characterization of 2 4 Bromobutyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of 2-(4-bromobutyl)oxirane. Through various NMR experiments, the connectivity of atoms and the electronic environment of each nucleus can be mapped out.

Proton (¹H) NMR spectroscopy provides critical information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, specific signals correspond to the protons of the oxirane ring and the bromobutyl chain.

The characteristic signals for the oxirane ring protons typically appear as a multiplet. The protons on the carbon adjacent to the oxygen (CH₂ of the oxirane) and the single proton on the other oxirane carbon (CH) have distinct chemical shifts due to the ring strain and the electronegativity of the oxygen atom.

The protons of the butyl chain exhibit chemical shifts and splitting patterns consistent with their positions relative to the bromine atom and the oxirane ring. For instance, the methylene (B1212753) group attached to the bromine atom (–CH₂Br) is expected to be deshielded and appear at a lower field compared to the other methylene groups in the chain.

Detailed analysis of the coupling constants (J-values) reveals the spatial relationship between adjacent protons, helping to confirm the connectivity within the molecule.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| Oxirane CH | ~2.9 - 3.1 | m | - |

| Oxirane CH₂ | ~2.5 - 2.8 | m | - |

| -CH₂-Br | ~3.4 | t | ~6.7 |

| -CH₂-CH₂Br | ~1.9 | m | - |

| Oxirane-CH₂-CH₂- | ~1.6 | m | - |

| -CH₂-CH₂-CH₂Br | ~1.5 | m | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbons of the oxirane ring are typically observed in the range of 45-55 ppm, a characteristic region for strained, oxygen-containing rings. The carbon atom bonded to the bromine (C-Br) is found further downfield, usually around 30-40 ppm, due to the electron-withdrawing effect of the bromine atom. The remaining methylene carbons of the butyl chain appear at higher fields.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals. For instance, a DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. emerypharma.com

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Oxirane CH | ~52 |

| Oxirane CH₂ | ~47 |

| -CH₂-Br | ~33 |

| -CH₂-CH₂Br | ~32 |

| Oxirane-CH₂-CH₂- | ~28 |

| -CH₂-CH₂-CH₂Br | ~25 |

Note: These are approximate values and can be influenced by the solvent and spectrometer frequency.

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete and unambiguous structural assignment of complex molecules like this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of the proton connectivity throughout the entire molecule, confirming the sequence of methylene groups in the butyl chain and their connection to the oxirane ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). ustc.edu.cncolumbia.edu Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct and powerful method for assigning the carbon skeleton based on the previously assigned proton spectrum. columbia.eduyoutube.com

Carbon-13 (13C) NMR for Carbon Backbone and Functional Group Assignment

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. chemrxiv.orgcuni.cz It also provides information about the fragmentation patterns of the molecule, which can be used to confirm its structure.

Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. scioninstruments.compurdue.edu This process typically leads to extensive fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum that can be used for structural identification by comparing it to spectral libraries. scioninstruments.com While the molecular ion peak (M⁺•) may sometimes be weak or absent for certain compounds, the fragmentation pattern offers valuable structural clues. scioninstruments.compurdue.edu

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. uni-rostock.derockefeller.eduwiley-vch.denthu.edu.tw It generates ions directly from a solution, often resulting in a prominent protonated molecule [M+H]⁺ or other adduct ions with minimal fragmentation. rockefeller.edunthu.edu.tw This makes ESI-HRMS an excellent method for accurately determining the molecular weight of the parent compound. nthu.edu.tw

For this compound, ESI-HRMS would be expected to yield a strong signal for the [M+H]⁺ ion, allowing for a precise mass measurement that can confirm the elemental formula C₇H₁₃BrO.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org It is an essential tool for assessing the purity of this compound and identifying any potential impurities or byproducts from its synthesis.

In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the different components of the mixture based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI) and a mass spectrum is recorded.

This allows for the identification of each separated component by its retention time and its unique mass spectrum. For this compound, GC-MS can confirm the identity of the main peak and help to identify any related impurities, such as isomers or residual starting materials. The integration of the peak areas in the gas chromatogram provides a quantitative measure of the purity of the sample.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules by identifying the characteristic vibrational frequencies of their functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. innovatechlabs.com For this compound, the key functional groups are the oxirane (epoxide) ring and the carbon-bromine (C-Br) bond. The FT-IR spectrum provides a unique fingerprint, allowing for the confirmation of its synthesis and the tracking of its subsequent reactions.

The epoxide group exhibits several characteristic vibrations. The asymmetric C-O-C stretching of the three-membered ring typically appears as a band in the 1250 cm⁻¹ region, while symmetric ring stretching (the "ring breathing" mode) is found near 865-750 cm⁻¹. pressbooks.publibretexts.org Additionally, the C-H stretching vibrations of the hydrogens attached to the epoxide ring are generally observed at higher frequencies, around 3050-2990 cm⁻¹. libretexts.org The C-O stretching vibration in ethers and epoxides is typically strong and appears in the 1300 to 1000 cm⁻¹ range. libretexts.org

The presence of the bromobutyl chain introduces other characteristic absorptions. The stretching vibration of the C-Br bond is found in the far-infrared region, typically between 600 and 500 cm⁻¹. The aliphatic C-H stretching vibrations from the butyl chain's methylene (CH₂) groups are expected in the 2960-2850 cm⁻¹ region, with their corresponding bending (scissoring) vibrations around 1470 cm⁻¹. researchgate.net

When this compound is used to synthesize polymers or other derivatives, FT-IR is crucial for monitoring the reaction. For instance, the disappearance of the characteristic epoxide bands would indicate the successful opening of the oxirane ring. redalyc.org

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Epoxide Ring | C-H Stretch | 3050 - 2990 | Medium |

| Butyl Chain (CH₂) | C-H Stretch | 2960 - 2850 | Strong |

| Butyl Chain (CH₂) | Bending (Scissoring) | ~1470 | Medium |

| Epoxide Ring | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Epoxide Ring | Symmetric Ring Stretch | 865 - 750 | Medium-Strong |

| Alkyl Bromide | C-Br Stretch | 600 - 500 | Medium-Strong |

Data compiled from general spectroscopic principles and data for related compounds. libretexts.orglibretexts.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method depends on the physical and chemical properties of the analyte, such as volatility and polarity.

Gas Chromatography (GC) is an ideal technique for separating and analyzing volatile compounds without decomposition. acs.org this compound, being a relatively small molecule, possesses sufficient volatility to be analyzed by GC. This technique is primarily used to assess the purity of the synthesized compound and to monitor the progress of reactions where it is a reactant.

In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. Separation is achieved based on the differential partitioning of the compound between the stationary phase lining the column and the mobile gas phase. measurlabs.com For brominated compounds, coupling GC with a mass spectrometer (GC-MS) is particularly powerful, as it provides not only retention time data for quantification but also mass spectra for definitive identification. acs.orgusherbrooke.ca The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) gives a characteristic M+2 peak in the mass spectrum, aiding in the identification of bromine-containing fragments. acs.org

Table 2: Typical GC-MS Parameters for Analysis of Volatile Brominated Compounds

| Parameter | Description/Value |

| System | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |

| Column | Typically a non-polar or medium-polarity capillary column (e.g., HP-5) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | A temperature gradient is used to elute compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) for high sensitivity to halogenated compounds. nih.gov |

Based on common laboratory practices for analyzing similar compounds. measurlabs.comusherbrooke.canih.gov

For derivatives of this compound that are non-volatile, have a high molecular weight, or are thermally unstable, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. researchgate.net This is particularly relevant for products resulting from the reaction of the epoxide ring or the bromide group with larger molecules.

HPLC separates components of a mixture based on their differential interactions with a solid stationary phase (packed into a column) and a liquid mobile phase. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), is the most common mode. mdpi.com Detection is often performed using a UV-Vis detector, as many organic derivatives contain chromophores. researchgate.netbas.bg For compounds lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary prior to analysis. dojindo.co.jp

HPLC is instrumental in purifying reaction products and analyzing the composition of complex mixtures. nih.gov For instance, if this compound is reacted with a non-volatile aromatic compound, HPLC can be used to separate the desired product from unreacted starting materials and any side products.

Table 3: Example HPLC Conditions for Separation of Organic Derivatives

| Parameter | Description/Value |

| System | High-Performance Liquid Chromatography system |

| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with a mixture of Acetonitrile and Water or Methanol and Water. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis Diode-Array Detector (DAD), monitoring at a specific wavelength (e.g., 240 nm). nih.gov |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Conditions are illustrative and based on methods for similar organic compounds. researchgate.netnih.gov

When this compound is used as a monomer in polymerization reactions, for example to create poly[(4-bromobutyl)oxirane], Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the essential technique for characterizing the resulting polymer. core.ac.ukspecificpolymers.com

SEC/GPC separates molecules based on their hydrodynamic size (size in solution), not their molecular weight directly. sepscience.comresearchgate.net The system uses columns packed with porous gel; larger polymer coils are excluded from the pores and elute first, while smaller coils penetrate the pores to varying degrees and elute later. researchgate.net This allows for the determination of the polymer's molecular weight distribution. Key parameters obtained from a GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. specificpolymers.com A refractive index (RI) detector is commonly used, as the polymer concentration directly influences the refractive index of the eluent. researchgate.net

Table 4: Key Parameters Determined by SEC/GPC for Polymers

| Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mw | An average that accounts for the contribution of larger, heavier molecules. Mw is always greater than or equal to Mn. |

| Polydispersity Index | PDI | The ratio of Mw/Mn. It is a measure of the non-uniformity of molecular weights in a polymer sample. A PDI of 1.0 indicates a monodisperse sample. |

Source: Principles of Polymer Characterization. specificpolymers.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Product Separation

Other Advanced Analytical Methods for Specific Characterization Needs

Beyond the core techniques of FT-IR and chromatography, other advanced methods provide deeper structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the definitive structural elucidation of this compound and its derivatives. ¹H NMR provides detailed information about the chemical environment of protons in the molecule. For this compound, characteristic signals for the protons on the epoxide ring are expected in the 2.5-3.5 ppm range. pressbooks.pubusherbrooke.caopenstax.org Protons on carbons adjacent to the bromine atom would appear further downfield. ¹³C NMR reveals the number of chemically distinct carbon atoms. Carbons of the epoxide ring typically resonate in the 40-60 ppm region, while the carbon bonded to bromine would be found in the 25-40 ppm range. libretexts.org

Mass Spectrometry (MS) : As mentioned with GC-MS, mass spectrometry is vital for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula. The fragmentation pattern observed in the mass spectrum provides structural clues, confirming the connectivity of the atoms. For this compound, a molecular ion peak (M+) at m/z 179/181 would be expected, showing the characteristic isotopic pattern for one bromine atom. usherbrooke.ca

Thermogravimetric Analysis (TGA) : For polymeric derivatives of this compound, TGA is used to study thermal stability. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures and the presence of residual solvents or volatiles. redalyc.org Coupling TGA with FT-IR (TGA-FTIR) allows for the identification of the gaseous products evolved during thermal decomposition, offering insights into the degradation mechanism. mpg.de

Computational Chemistry and Mechanistic Studies on 2 4 Bromobutyl Oxirane Reactivity

Theoretical Investigations of Oxirane Ring-Opening Mechanisms

The reactivity of 2-(4-bromobutyl)oxirane is dominated by the high ring strain of the three-membered ether, making it susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions. Theoretical studies on analogous unsymmetrical epoxides, such as propylene (B89431) oxide, have established the fundamental principles that govern these mechanisms. researchgate.netchimia.ch

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxiranium ion. The subsequent nucleophilic attack can proceed via two main pathways: a pure SN2 mechanism or a mechanism with significant SN1 character (often termed "borderline"). researchgate.netchimia.ch Computational models, like the activation strain model, have been used to analyze the regioselectivity of this attack. For the analogous 2,2-dimethyloxirane, these models show that in acidic media, the nucleophilic attack preferentially occurs at the more substituted carbon. researchgate.net This preference is not governed by the stability of the carbocation (interaction energy), but rather by the lower strain energy required to reach the transition state for attack at the tertiary carbon. researchgate.net By analogy, for this compound, the attack would be predicted to occur at the C2 position of the oxirane ring.

Conversely, under basic or nucleophilic conditions (e.g., with hydroxide), the reaction proceeds via a direct SN2 mechanism without prior protonation. researchgate.netresearchgate.net In this case, steric hindrance is the dominant factor. Theoretical models predict that the nucleophile will attack the less sterically hindered carbon atom (C3). researchgate.netchimia.ch For this compound, this would mean the nucleophile attacks the terminal CH₂ group of the epoxide.

These theoretical investigations highlight the tunable reactivity of the oxirane ring, where the choice of acidic or basic conditions can direct the regiochemical outcome of the ring-opening reaction.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition State Geometries

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. rsc.org It allows for the calculation of the potential energy surface of a reaction, identifying the geometries and energies of reactants, products, intermediates, and, crucially, transition states. nih.gov While specific DFT studies on the ring-opening of this compound are not prominent in the literature, studies on similar systems provide a clear blueprint for such an analysis.

A DFT study on the acid-catalyzed hydrolysis of propylene oxide, for example, successfully calculated the energy barriers for SN1 and SN2 pathways, showing that a borderline SN2 mechanism is most favorable in the gas phase. researchgate.net The study located the transition state geometries and computed activation energies that were in good agreement with experimental values. researchgate.net

For this compound, a DFT study would typically involve:

Geometry Optimization: Calculating the lowest energy structures for reactants, intermediates (like the protonated oxirane), transition states, and products.

Frequency Calculations: Confirming that optimized structures are true minima or transition states (a transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

An illustrative example of data from a DFT study on a related epoxide ring-opening is shown below.

| Reaction Pathway | System | Computational Level | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| SN2-like (Borderline) | Propylene Oxide Hydrolysis (Acid-Catalyzed) | MP2/6-311++G | 18.4 | researchgate.net |

| SN1-like | Propylene Oxide Hydrolysis (Acid-Catalyzed) | MP2/6-311++G | 18.5 | researchgate.net |

| SN2 (Base-Catalyzed) | 2,2-Dimethyloxirane + OH⁻ (Attack at C3) | ZORA-BLYP/TZ2P | 18.1 | researchgate.net |

| SN2 (Base-Catalyzed) | 2,2-Dimethyloxirane + OH⁻ (Attack at C2) | ZORA-BLYP/TZ2P | 27.1 | researchgate.net |

This type of analysis for this compound would precisely quantify the energetic landscape of its reactions, clarifying which pathways are kinetically feasible.

Stereoselectivity and Diastereoselectivity Predictions through Computational Modeling

Computational modeling is a powerful tool for predicting the stereochemical outcome of reactions, which is particularly relevant for this compound as its C2 carbon is a chiral center. rsc.org The ring-opening of the epoxide is an SN2-type reaction, which proceeds with an inversion of stereochemistry at the site of nucleophilic attack. Computational models can confirm this by analyzing the trajectory of the incoming nucleophile relative to the breaking C-O bond in the transition state.

Furthermore, computational studies can predict diastereoselectivity in more complex reactions. For instance, theoretical investigations into the radical ring expansion of methylenecyclopropane (B1220202) derivatives, including the structurally related 1-(3-bromobutyl)-2-ethyl-3-methylenecyclopropane, have been performed. acs.org These studies calculated the Gibbs energy barriers for both endo and exo attacks of the radical center onto the double bond, successfully predicting the favored diastereomeric product. acs.org

For this compound, computational modeling could be used to predict:

The enantiomeric product resulting from the ring-opening of a single enantiomer of the starting material.

The diastereoselectivity of intramolecular reactions, such as the cyclization of the alcohol (formed after ring-opening) onto the bromobutyl chain.

The relative stability of different diastereomeric transition states leading to different products.

A representative table from a computational study predicting stereoselectivity is shown below.

| Reactant | Reaction Type | Computational Level | Predicted Outcome / Energy Barrier Difference | Reference |

|---|---|---|---|---|

| 1-(3-bromobutyl)-1-trimethylsilyl-2-methylenecyclopropane | Radical Attack | ROMP2/6-311++G(d,p)//UB3LYP/6-31G(d,p) | Endo attack is 0.8 kcal/mol more favorable than exo attack. | acs.org |

| 1-(3-bromobutyl)-2-ethyl-3-methylenecyclopropane | Radical Attack | ROMP2/6-311++G(d,p)//UB3LYP/6-31G(d,p) | Gibbs energy barriers for endo and exo attacks are the same. | acs.org |

Such predictions are crucial for designing synthetic routes that yield a desired stereoisomer.

Kinetic and Thermodynamic Analyses of Key Transformations

Beyond simple energy barriers, computational chemistry allows for a full kinetic and thermodynamic analysis of reaction pathways. This involves calculating key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The Gibbs free energy (ΔG = ΔH - TΔS) is particularly important as it determines the spontaneity of a reaction and the position of chemical equilibrium.

Computational studies on the intramolecular ring-closing reactions of substituted 4-bromobutyl alcohols and amines—systems analogous to the potential cyclization of a hydrolyzed this compound—have calculated the kinetic parameters for these transformations. researchgate.net Theoretical analysis can distinguish between kinetic and thermodynamic control. A reaction is under kinetic control if the product distribution is determined by the relative rates of competing pathways (i.e., the lowest activation energy barrier). It is under thermodynamic control if the product distribution reflects the relative stability of the products, which is achieved when the reaction is reversible and allowed to reach equilibrium. acs.org

A theoretical study on the radical ring expansion of 1-(3-bromobutyl)-2-ethyl-3-methylenecyclopropane found that while the initial radical attack had similar energy barriers for two pathways, the subsequent reversible steps led to the thermodynamically most stable product, in agreement with experimental results. acs.org

| Process | System | Calculated Parameter | Finding | Reference |

|---|---|---|---|---|

| Intramolecular SN2 Cyclization | Substituted 4-bromobutyl alcohols | Effective Molarity (EM) | Calculated EM values predict rate enhancements due to strain effects. | researchgate.net |

| Radical Ring Expansion | 1-(3-bromobutyl)-2-ethyl-3-methylenecyclopropane | Gibbs Energy Barriers (ΔG‡) | Thermodynamic control dictates the final product distribution. | acs.org |

For this compound, such analyses could clarify whether its intramolecular cyclization to form a substituted tetrahydrofuranol is governed by the speed of ring formation or the stability of the final cyclic product.

Elucidation of Radical and Ionic Pathways in Reactions Involving this compound

The dual functionality of this compound allows for competition between different types of reaction mechanisms, primarily ionic and radical pathways. Computational studies are essential for elucidating which pathway is favored under specific conditions.

Ionic pathways typically involve the epoxide ring. As discussed, acid- or base-catalyzed ring-opening reactions are classic examples of ionic processes, proceeding through charged intermediates or transition states (SN1 or SN2). researchgate.netchimia.ch Another potential ionic reaction is an intramolecular SN2 reaction, where the oxygen of the epoxide (or a hydroxyl group after hydrolysis) acts as a nucleophile, attacking the carbon bearing the bromine atom to form a cyclic ether. DFT calculations on similar 4-bromobutyl alcohols have explored the feasibility of such cyclizations. researchgate.net

Radical pathways would likely be initiated at the carbon-bromine bond, which is weaker than the C-C and C-O bonds of the epoxide ring. Homolytic cleavage of the C-Br bond, often initiated by light (photolysis) or radical initiators (like peroxides), would generate a primary alkyl radical. masterorganicchemistry.com This radical could then undergo various transformations, such as intramolecular cyclization or intermolecular reactions. acs.org Theoretical studies on the reaction of radicals with other molecules have been performed at high levels of theory to map out the potential energy surfaces and identify the most likely products. rsc.orgnih.gov

Computational chemistry can distinguish between these pathways by:

Calculating Bond Dissociation Energies (BDEs): A lower BDE for the C-Br bond compared to other bonds would suggest a preference for radical initiation at that site.

Modeling Reaction Conditions: Including explicit solvent molecules or using continuum solvent models to simulate the reaction environment, as solvent polarity can dramatically favor ionic pathways over radical ones. researchgate.net

Comparing Activation Barriers: Calculating and comparing the activation energies for the lowest-energy ionic pathway versus the lowest-energy radical pathway. The pathway with the significantly lower barrier will be the dominant mechanism.

By mapping the complete potential energy surfaces for both mechanistic manifolds, computational chemistry can offer a definitive prediction of the chemical behavior of this compound under a given set of reaction conditions.

Future Perspectives and Emerging Research Avenues for 2 4 Bromobutyl Oxirane

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and transformation of 2-(4-Bromobutyl)oxirane are poised for significant advancement through the development of sophisticated catalytic systems. Future research is directed at achieving superior control over stereochemistry and regioselectivity, which is crucial for producing high-value, complex molecules.

One major area of development is in asymmetric catalysis to produce enantiomerically pure this compound. Methods like the Jacobsen-Katsuki epoxidation and Sharpless asymmetric epoxidation are foundational, but ongoing research seeks new, more robust catalysts for haloalkenes. orientjchem.org A significant emerging strategy involves the biocatalytic kinetic resolution of racemic epoxides. wur.nl For instance, enzymes such as epoxide hydrolases can selectively hydrolyze one enantiomer, leaving the other in high enantiomeric purity. wur.nlnih.gov Similarly, haloalcohol dehalogenases (HHDHs) can catalyze the enantioselective ring-opening of epoxides with various nucleophiles, offering a pathway to chiral derivatives. nih.govirb.hr

For the transformation of the epoxide ring, advanced heterogeneous catalysts are a key focus. Metal-Organic Frameworks (MOFs) are emerging as highly effective catalysts for epoxide reactions, including alcoholysis and the cycloaddition of CO2. researchgate.netmdpi.commdpi.com MOFs featuring accessible Lewis acidic metal nodes (e.g., Co(II), Gd(III)) can activate the epoxide ring, facilitating nucleophilic attack. researchgate.netacs.org Their high stability and porous nature make them ideal for recyclable, heterogeneous catalysis. researchgate.net Another promising approach is the use of polymer-supported ionic liquids (PSILs), which have shown high efficiency in catalyzing the cycloaddition of CO2 to epoxides to form cyclic carbonates, a green and atom-economical transformation. rsc.org

Table 1: Comparison of Emerging Catalytic Systems for this compound and Related Epoxides

| Catalytic System | Reaction Type | Key Advantages | Relevant Research Focus |

| Biocatalysts (e.g., HHDH, Epoxide Hydrolase) | Kinetic Resolution, Asymmetric Ring-Opening | High enantioselectivity, mild reaction conditions, environmentally benign. wur.nlnih.gov | Discovery of new enzymes, dynamic kinetic resolution to overcome 50% yield limit. irb.hrrug.nl |

| Metal-Organic Frameworks (MOFs) | Ring-Opening, CO2 Cycloaddition | High stability, recyclability, tunable porosity and active sites. researchgate.netmdpi.com | Development of bifunctional MOFs with both Lewis acid and base sites. mdpi.com |

| Polymer-Supported Ionic Liquids (PSILs) | CO2 Cycloaddition | Heterogeneous, recyclable, effective for green chemistry applications. rsc.org | Optimization for continuous-flow systems, enhancing catalyst stability and activity. rsc.orgunl.pt |

| Chiral Ligand Metal Complexes (e.g., Jacobsen) | Asymmetric Epoxidation | High enantioselectivity for producing chiral epoxides. orientjchem.org | Development of more efficient catalysts for less reactive or functionalized alkenes. |

Integration into Continuous-Flow Synthesis Methodologies for Scalable Production

The transition from batch to continuous-flow synthesis represents a major avenue for the scalable and safer production of this compound and its derivatives. nih.gov Flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. researchgate.netbeilstein-journals.org

A key application is the continuous synthesis of epoxides themselves. Flow reactors equipped with solid catalysts, such as titanium silicalite-1 (TS-1), have been used for the continuous epoxidation of alkenes with hydrogen peroxide, achieving high yields and throughput over extended periods. researchgate.net This methodology could be adapted for the precursor of this compound, 6-bromo-1-hexene (B1265582).

Table 2: Parameters for Continuous-Flow Cycloaddition of CO2 to Epoxides

| Parameter | Typical Value / Condition | Significance |

| Catalyst | Polymer-Supported Ionic Liquid (PSIL) rsc.org | Enables heterogeneous catalysis, easy separation, and recycling. unl.pt |

| Reactor Type | Packed-bed plug-flow reactor rsc.org | Provides high catalyst contact area and efficient processing. |

| Substrate Conc. | 0.2 M - 1.0 M solution rsc.orgunl.pt | Optimized for reaction kinetics and solubility. |

| CO2 Pressure | 1.0 - 1.1 MPa(G) rsc.org | Sufficient pressure to ensure CO2 availability in the reaction phase. |

| Temperature | 140 °C rsc.org | Balances reaction rate and catalyst stability. |

| Residence Time | ~1.5 h (space velocity) rsc.org | Optimized to achieve high conversion per pass. |

| Operational Stability | >160 hours with >90% average yield rsc.org | Demonstrates the robustness and industrial potential of the process. |

Exploration of Advanced Biomedical and Material Science Applications for this compound Derivatives

The bifunctional nature of this compound makes it an ideal monomer or grafting agent for creating advanced functional polymers with tailored properties for biomedical and material science applications. sigmaaldrich.commdpi.com

In material science, a significant emerging application is in the fabrication of anion-exchange membranes (AEMs) for clean energy devices like fuel cells. nih.gov Research has shown that vinyl-addition polymerization of norbornene monomers, specifically 5-(4-bromobutyl)norbornene, produces robust precursor polymers. acs.orgacs.orgnrel.gov The bromobutyl group serves as a reactive handle for post-polymerization quaternization with amines (e.g., trimethylamine) to introduce cationic ammonium (B1175870) groups, which are essential for ion conductivity. acs.orgrsc.org These polynorbornene-based AEMs have demonstrated exceptionally high hydroxide (B78521) conductivity and performance in fuel cells. acs.org

In the biomedical field, derivatives of this compound are being explored for creating functional biomaterials. sigmaaldrich.com The bromoalkyl chain can be used to covalently attach the molecule to polymer backbones like chitosan, a biocompatible and biodegradable polymer. acs.org This modification can be a precursor step to introducing other functionalities, creating materials suitable for controlled drug delivery systems. acs.orgnih.gov Similarly, the molecule can be used to functionalize nanogels or other nanomaterials, which are used as platforms for drug carriers and in tissue engineering. mdpi.comnih.gov The oxirane group offers an additional site for reaction, allowing for the creation of cross-linked or complex polymer architectures. sigmaaldrich.com

Sustainable and Biocatalytic Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the synthesis of important chemical intermediates, and this compound is no exception. orientjchem.org Future research is focused on developing more sustainable and environmentally benign synthetic routes.

A key target is the replacement of traditional oxidants with greener alternatives. The use of molecular oxygen (from air) or hydrogen peroxide (H2O2) as the terminal oxidant is highly desirable, as their only byproduct is water. nih.govchinesechemsoc.org Catalytic systems that can activate these benign oxidants efficiently are a major research focus. nih.govresearchgate.net For instance, titanium silicalite-1 (TS-1) has proven effective for H2O2-based epoxidations in continuous-flow systems. researchgate.net Another sustainable approach is the use of Oxone, a cheap and environmentally friendly oxidant, for epoxidation. acsgcipr.org

Biocatalysis offers a powerful route to sustainable synthesis. nih.gov The use of enzymes like epoxide hydrolases and haloalcohol dehalogenases for the kinetic resolution of racemic this compound allows for the production of enantiopure epoxides under mild, aqueous conditions. wur.nlnih.govrug.nl Dynamic kinetic resolution, where the undesired enantiomer is racemized in situ, is a particularly attractive strategy as it can theoretically achieve a 100% yield of a single product enantiomer. rug.nl

Furthermore, utilizing CO2 as a C1 feedstock for the conversion of this compound into cyclic carbonates is a prime example of carbon capture and utilization (CCU). researchgate.netresearchgate.net Developing highly efficient and recyclable catalysts for this transformation, such as MOFs and PSILs, is a critical goal for sustainable chemistry. mdpi.comresearchgate.net

Expanding the Synthetic Utility via Unprecedented Chemical Transformations

Research is underway to expand the synthetic toolbox for this compound beyond its classical reactions, unlocking novel molecular architectures. These efforts focus on developing unprecedented transformations for both the oxirane and the bromoalkyl functionalities.

One promising avenue involves formal cycloaddition reactions of the epoxide ring. While the [3+2] cycloaddition with CO2 is well-established, recent studies have shown that electron-rich aryl epoxides can undergo a formal [3+2] cycloaddition with alkenes under Lewis acid catalysis to form highly substituted tetrahydrofuran (B95107) rings. mdpi.com Adapting such methodologies to alkyl epoxides like this compound could provide rapid access to complex heterocyclic structures. Microwave-assisted 1,3-dipolar cycloadditions of carbonyl ylides, generated from epoxides, with various alkenes also represent a fast route to tetrahydrofuran derivatives. tandfonline.com

The terminal bromide offers significant opportunities for novel carbon-carbon and carbon-heteroatom bond formations via modern cross-coupling reactions. While such reactions are common for aryl halides, their application to unactivated primary alkyl bromides has seen significant recent advances. rsc.org Palladium-catalyzed Suzuki and Negishi cross-coupling reactions, using specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can now effectively couple primary alkyl bromides with a wide range of organoboron or organozinc reagents at room temperature. acs.orgrsc.orgnih.govnih.gov This allows the bromo- end of the molecule to be elaborated into more complex alkyl, vinyl, or aryl structures. Furthermore, palladium complexes have been shown to catalyze the coupling of alkyl bromides with nitrogen nucleophiles, opening new routes to complex amines. acs.org

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(4-Bromobutyl)oxirane, and how do reaction conditions influence yield?